molecular formula C16H24BNO3 B13920954 7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine

Cat. No.: B13920954
M. Wt: 289.2 g/mol
InChI Key: JRHMZGWTSUEMJW-UHFFFAOYSA-N
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Description

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine is a complex organic compound that features a pyrano[4,3-b]pyridine core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed borylation reaction, where the boronic ester group is introduced using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrano[4,3-b]pyridine derivatives.

    Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine is unique due to its pyrano[4,3-b]pyridine core, which imparts distinct chemical properties and reactivity compared to other boronic ester compounds. This makes it particularly valuable in specialized organic synthesis applications.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine

InChI

InChI=1S/C16H24BNO3/c1-14(2)8-13-11(10-19-14)7-12(9-18-13)17-20-15(3,4)16(5,6)21-17/h7,9H,8,10H2,1-6H3

InChI Key

JRHMZGWTSUEMJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(OC3)(C)C)N=C2

Origin of Product

United States

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